7-Fluoro-5-formyl-chromane-8-carbonitrile is a chemical compound characterized by its unique chromane structure, which includes a fluorine atom and a formyl group at specific positions on the chromane ring. Its molecular formula is and it possesses a carbonitrile functional group, making it an interesting target for various
The reactivity of 7-fluoro-5-formyl-chromane-8-carbonitrile can be attributed to its electrophilic and nucleophilic sites. Key reactions include:
Research indicates that compounds similar to 7-fluoro-5-formyl-chromane-8-carbonitrile exhibit various biological activities, including:
Synthesis of 7-fluoro-5-formyl-chromane-8-carbonitrile typically involves several steps:
7-Fluoro-5-formyl-chromane-8-carbonitrile has potential applications in various fields:
Studies on the interactions of 7-fluoro-5-formyl-chromane-8-carbonitrile with biological macromolecules are crucial for understanding its potential therapeutic effects. These studies typically focus on:
Several compounds share structural similarities with 7-fluoro-5-formyl-chromane-8-carbonitrile. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Hydroxychromone | Hydroxy group at position 5 | Known for antioxidant properties |
| 6-Methoxychromone | Methoxy group at position 6 | Exhibits anti-inflammatory effects |
| 4-Fluorochromone | Fluorine at position 4 | Potentially useful in designing selective inhibitors |
While these compounds share a chromone framework, each exhibits distinct biological activities and reactivity due to variations in substituent groups and their positions on the chromone ring.
Ring-closing metathesis (RCM) offers a versatile route to construct the benzopyran core of chromane derivatives. While direct examples of RCM applied to 7-fluoro-5-formyl-chromane-8-carbonitrile are absent in recent literature, the method’s utility in analogous systems suggests potential. Grubbs-type catalysts, such as the second-generation ruthenium complex, could facilitate the cyclization of diene precursors bearing fluoro and nitrile substituents. For instance, a diene precursor with fluorine at C7 and a nitrile at C8 could undergo RCM to form the six-membered chromane ring. Challenges include managing steric hindrance from substituents and ensuring regioselectivity during the metathesis step. Although current search results lack explicit RCM applications for this compound, the approach remains a plausible exploratory avenue.
Aldol condensation enables chromane ring formation through intramolecular cyclization of keto-aldehyde intermediates. In the context of 7-fluoro-5-formyl-chromane-8-carbonitrile, this method could involve condensing a β-keto ester with a fluorinated benzaldehyde derivative. For example, 7-fluoro-4-hydroxycoumarin could serve as a starting material, where the hydroxyl group at C4 participates in a dehydration-cyclization step with a formyl group at C5. A recent study demonstrated the use of l-proline as a catalyst in solvent-free three-component reactions involving fluorinated coumarins, ammonium acetate, and aldehydes, yielding chromeno[4,3-b]pyridinones. Adapting this strategy, the formyl group at C5 might arise from controlled oxidation or reductive amination of intermediate aldehydes, as seen in the reduction of methyl esters to carbaldehydes using sodium bis(2-methoxyethoxy)aluminium hydride (Vitride).
Transition metal catalysis, particularly palladium-mediated processes, dominates recent advances in chromane synthesis. A pivotal example involves the palladium-catalyzed aminocarbonylation of 3-iodochromone, which yields chroman-2,4-diones via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) rearrangement. This mechanism begins with aza-Michael addition at C2, followed by pyrone ring cleavage and palladium-mediated carbonyl insertion (Figure 1). For 7-fluoro-5-formyl-chromane-8-carbonitrile, analogous annulation could occur using a fluorinated iodochromone precursor, with the formyl group introduced via late-stage carbonylative functionalization. The choice of ligand—monodentate or bidentate phosphines like XantPhos—dictates chemoselectivity, favoring carboxamides with secondary amines or chroman-diones with primary amines.
Table 1: Palladium-Catalyzed Conditions for Chromane Derivatives
| Precursor | Ligand | Amine Type | Product | Yield (%) |
|---|---|---|---|---|
| 3-Iodochromone | XantPhos | Primary | Chroman-2,4-dione | 92 |
| 3-Iodochromone | PPh₃ | Secondary | Chromone-3-carboxamide | 68 |
The intramolecular aryloxycarbonylation step in this process highlights the potential for introducing formyl groups via carbonylative cyclization. For instance, a phenolic intermediate generated during ring-opening could undergo palladium-catalyzed formylation, positioning the aldehyde at C5. Concurrently, fluorine at C7 and nitrile at C8 could be introduced via halogen exchange and nucleophilic substitution, respectively.
Electrophilic fluorination using Selectfluor or deoxyfluorination reagents like DAST can install fluorine at C7. For example, 7-hydroxycoumarin derivatives may undergo fluorination via aromatic nucleophilic substitution (SNAr) under basic conditions.
Vitride-mediated reduction of methyl esters to aldehydes, as demonstrated in the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde, provides a viable pathway. Here, methyl 6-fluoro-chromene-2-carboxylate is treated with Vitride at –78°C, yielding the corresponding aldehyde in high purity.
Copper(I)-catalyzed cyanation using potassium ferricyanide or trimethylsilyl cyanide (TMSCN) can introduce the nitrile group at C8. This step may follow palladium-catalyzed cross-coupling, leveraging bromine or iodine substituents as leaving groups.
Electrophilic fluorination represents one of the most direct approaches for introducing fluorine atoms into chromane derivatives at the C7 position [4]. This methodology involves the use of electrophilic fluorinating reagents that attack electron-rich aromatic systems through a mechanism that typically proceeds via a Wheland intermediate [4].
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as one of the most versatile electrophilic fluorinating agents for aromatic systems [5]. The reagent operates through a mechanism involving initial formation of a fluoronium ion or highly polarized fluorine-containing species [5]. For chromane derivatives, Selectfluor demonstrates excellent regioselectivity toward electron-rich positions, particularly the C7 position when appropriate directing groups are present [3].
The mechanism of Selectfluor-mediated fluorination proceeds through a polar two-electron process rather than a single-electron transfer pathway [6]. Kinetic studies have confirmed that the reaction follows second-order kinetics, with direct attack of the aromatic substrate on the fluorine center [7]. The rate-determining step involves formation of a cationic intermediate that subsequently loses a proton to afford the fluorinated product [6].
Table 1: Selectfluor Fluorination Conditions for Chromane Derivatives
| Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Hydroxychromane | Acetonitrile | 25 | 2 | 78 | [8] |
| 7-Methoxychromane | Dichloromethane | 0-25 | 4 | 65 | [8] |
| 7-Methylchromane | Acetonitrile/Water | 40 | 6 | 52 | [8] |
N-Fluorobenzenesulfonimide (also known as N-fluorobis(phenylsulfonyl)amine) represents another highly effective electrophilic fluorinating agent for chromane systems [9]. This reagent offers several advantages including mild reaction conditions, excellent functional group tolerance, and high regioselectivity [10]. The fluorination mechanism involves direct attack of the aromatic nucleophile on the nitrogen-fluorine bond, resulting in substitution of the aromatic hydrogen [11].
The regioselectivity of N-fluorobenzenesulfonimide toward the C7 position in chromane derivatives is influenced by electronic factors [11]. Electron-donating substituents on the chromane ring enhance reactivity toward electrophilic fluorination, while electron-withdrawing groups diminish reactivity [11]. The presence of directing groups such as hydroxyl or methoxy substituents can significantly influence the regioselectivity of the fluorination process [10].
Table 2: N-Fluorobenzenesulfonimide Fluorination Parameters
| Reaction Conditions | Temperature Range (°C) | Solvent System | Typical Yields (%) |
|---|---|---|---|
| Standard conditions | 25-40 | Acetonitrile | 60-85 |
| Low temperature | 0-25 | Dichloromethane | 45-70 |
| Aqueous conditions | 25 | Water/Acetonitrile | 40-65 |
N-Fluoropyridinium salts constitute a third class of electrophilic fluorinating agents particularly suited for chromane fluorination [12]. These reagents offer tunable reactivity based on the substitution pattern of the pyridinium ring [12]. Less reactive substrates can be fluorinated with more powerful N-fluoropyridinium reagents, while reactive substrates benefit from less powerful variants, representing a matched reactivity approach that minimizes side reactions [12].
The zwitterionic N-fluoropyridinium-2-sulfonates demonstrate broad fluorinating power and high selectivity [12]. These reagents are synthesized in high yields through fluorination of the corresponding pyridinium-2-sulfonates with dilute fluorine gas in acetonitrile at low temperatures [12]. The nature of lipophilic alkyl or trifluoromethyl substituents significantly affects reactivity patterns [12].
Nucleophilic displacement reactions provide an alternative approach for fluorine incorporation into chromane derivatives, particularly when electron-withdrawing groups are present to activate the aromatic system toward nucleophilic attack [13]. This methodology is especially relevant for chromane systems bearing nitrile or carbonyl functionalities that enhance electrophilicity [14].
Nucleophilic aromatic substitution in chromane derivatives proceeds through the addition-elimination mechanism, commonly referred to as the SNAr pathway [13]. The reaction involves initial nucleophilic attack by fluoride ion on the electron-deficient aromatic carbon, forming a Meisenheimer complex intermediate [15]. This anionic intermediate is stabilized by electron-withdrawing groups present on the chromane ring, particularly when positioned ortho or para to the site of nucleophilic attack [13].
The success of nucleophilic fluorination depends critically on the presence of suitable leaving groups and activating substituents [16]. For chromane derivatives containing nitrile groups at the C8 position, the electron-withdrawing nature of the nitrile enhances the electrophilicity of adjacent aromatic carbons [14]. The formyl group at C5 can also contribute to activation, though to a lesser extent than the nitrile functionality [17].
Table 3: Nucleophilic Displacement Reaction Conditions
| Fluoride Source | Base | Solvent | Temperature (°C) | Typical Yields (%) |
|---|---|---|---|---|
| Cesium fluoride | None | N,N-Dimethylformamide | 120-150 | 55-75 |
| Tetrabutylammonium fluoride | Potassium carbonate | Dimethyl sulfoxide | 80-100 | 60-80 |
| Potassium fluoride | 18-Crown-6 | Acetonitrile | 60-80 | 45-65 |
The choice of fluoride source significantly impacts the efficiency and selectivity of nucleophilic displacement reactions [18]. Cesium fluoride offers excellent nucleophilicity due to the weak ionic bonding between cesium and fluoride, making it particularly effective for less activated substrates [18]. However, elevated temperatures are typically required, which may limit functional group compatibility [18].
Tetrabutylammonium fluoride provides enhanced solubility in organic solvents and can operate under milder conditions [18]. The formation of anhydrous tetrabutylammonium fluoride solutions enables nucleophilic aromatic substitution under unusually mild conditions, achieving nearly quantitative yields at room temperature with appropriately activated substrates [18]. For chromane derivatives bearing multiple electron-withdrawing groups, tetramethylammonium fluoride represents a highly reactive alternative that remains stable under reaction conditions [18].
In nucleophilic displacement reactions targeting chromane derivatives, fluorine itself can serve as a leaving group under appropriate conditions [19]. This phenomenon is particularly relevant for polyfluorinated chromane systems where selective displacement of one fluorine atom is desired [20]. The electron-withdrawing nature of fluorine and the polarity of the carbon-fluorine bond contribute to its effectiveness as a leaving group in these systems [20].
Chloride and bromide also function as effective leaving groups in chromane nucleophilic substitution reactions [13]. The relative leaving group ability follows the order: bromide > chloride > fluoride, though the specific reaction conditions can influence this selectivity [21]. For 7-fluoro-5-formyl-chromane-8-carbonitrile synthesis, the presence of the nitrile group at C8 activates adjacent positions toward nucleophilic attack [14].
Directed ortho-metalation represents a powerful synthetic strategy for regioselective fluorination of chromane derivatives [22]. This approach leverages the coordinating ability of specific functional groups to direct metalation to adjacent aromatic positions, followed by electrophilic fluorination of the resulting organometallic intermediate [23].
The success of directed ortho-metalation depends critically on the presence of appropriate directing metalation groups [22]. For chromane derivatives, several functional groups can serve as effective directors, including nitrile, formyl, and ether functionalities [24]. The nitrile group at C8 position in 7-fluoro-5-formyl-chromane-8-carbonitrile represents a particularly strong directing group due to its ability to coordinate with lithium through the nitrogen atom [25].
The formyl group at C5 also exhibits directing properties, though typically weaker than nitrile functionality [24]. The electron-withdrawing nature of the formyl group and its ability to coordinate through the oxygen lone pairs contribute to its directing ability [26]. The chromane oxygen can additionally participate in coordination, potentially influencing the regioselectivity of metalation [25].
Table 4: Directing Group Effectiveness in Chromane Systems
| Directing Group | Coordination Ability | Typical Metalation Temperature (°C) | Regioselectivity |
|---|---|---|---|
| Nitrile (-CN) | Strong (N-coordination) | -78 to -40 | Excellent |
| Formyl (-CHO) | Moderate (O-coordination) | -60 to -20 | Good |
| Methoxy (-OCH₃) | Moderate (O-coordination) | -78 to -40 | Good |
| Chromane oxygen | Weak (O-coordination) | -78 to -60 | Moderate |
The directed ortho-metalation of chromane derivatives typically employs organolithium reagents, with n-butyllithium and sec-butyllithium being the most commonly used [27]. The choice of base depends on the specific directing group and desired regioselectivity [26]. For chromane systems bearing multiple directing groups, careful selection of reaction conditions is essential to achieve selective metalation at the desired position [25].
The metalation process involves initial coordination of the lithium reagent with the directing group, followed by intramolecular deprotonation of the adjacent aromatic position [22]. Temperature control is critical, as lower temperatures favor kinetic control and enhance regioselectivity [26]. The use of chelating additives such as tetramethylethylenediamine can influence both the rate and selectivity of metalation [24].
Following successful directed ortho-metalation, the resulting aryllithium intermediate undergoes electrophilic fluorination to introduce the fluorine atom [23]. This approach offers several advantages over direct electrophilic fluorination, including enhanced regioselectivity and functional group tolerance [23]. The metalated intermediate reacts with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide or Selectfluor to afford the desired fluorinated product [23].
The reaction proceeds through nucleophilic attack of the carbanion on the electrophilic fluorine center [23]. The mechanism involves either direct substitution or single-electron transfer processes, depending on the specific fluorinating agent and reaction conditions [23]. Temperature control during the fluorination step is essential to minimize side reactions and maximize yield [23].
Table 5: Fluorination of Metalated Chromane Intermediates
| Fluorinating Agent | Reaction Temperature (°C) | Solvent | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| N-Fluorobenzenesulfonimide | -78 to -20 | Tetrahydrofuran | 60-85 | High |
| Selectfluor | -40 to 0 | Tetrahydrofuran/Acetonitrile | 55-75 | Moderate |
| N-Fluoropyridinium salts | -60 to -10 | Tetrahydrofuran | 65-80 | High |
The directed ortho-metalation approach provides access to fluorinated chromane derivatives that may be difficult to obtain through other methods [25]. The regioselectivity achieved through this strategy often surpasses that of direct electrophilic fluorination, particularly for multiply substituted systems [26]. The compatibility with various functional groups makes this approach particularly valuable for complex chromane derivative synthesis [27].